5-(3-Methyl-1-triazeno)imidazole-4-carboxamide
Overview
Description
Synthesis Analysis 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, also known by various nomenclatures and derivatives, is synthesized through specific chemical reactions. Its synthesis involves the preparation from 5-diazoimidazole-4-carboxamide and the appropriate N-alkyl methylamine, resulting in various derivatives that have shown significant effects in extending the life span of leukemic mice among other anticancer activities (Shealy, Krauth, Clayton, Shortnacy, & Laster, 1968).
Molecular Structure Analysis The molecular structure of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide plays a crucial role in its interaction with DNA and cellular components. Its active intermediate in metabolism has been studied for effects on DNA, where it undergoes rapid hydrolysis upon addition to aqueous solutions of calf thymus DNA, indicating significant interactions at the molecular level (Mizuno & Decker, 1976).
Chemical Reactions and Properties Chemically, this compound exhibits alkylating activity, where metabolites like 5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide are produced as part of its metabolism in organisms. These metabolites have shown varied biological effects, including interaction with nucleic acids and potential methylation of DNA (Kolar, Maurer, & Wildschütte, 1980).
Physical Properties Analysis The physical properties, including stability and transformations of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide and its derivatives, are crucial for its storage and application. Studies highlight its transformation products and their acidity, which can be titrated, offering insights into its stability under various conditions (James, Sternglanz, & Shealy, 1969).
Chemical Properties Analysis The compound and its derivatives' chemical properties, such as mutagenic activity, have been studied extensively. It has been identified as highly mutagenic in both eukaryotic and prokaryotic cells, indicating its potent effect on genetic material without requiring metabolic activation (Bartoli-Klugmann et al., 1982).
Scientific Research Applications
1. Application in Cancer Research
- Summary of Application: The compound has been used to study its effects on the growth and macromolecular synthesis of Novikoff hepatoma cells in culture .
- Methods of Application: The compound was applied to Novikoff hepatoma cells in culture. The rate of incorporation of the appropriate 3 H-labeled precursor was used to determine effects on macromolecular synthesis .
- Results: The compound decreased the viable cell count by 99%. It inhibited DNA (72%) and protein (65%) synthesis but stimulated RNA (127%) synthesis .
2. Application in Studying Mechanisms of Resistance
- Summary of Application: The compound has been used to study mechanisms of resistance to the active metabolite 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) of the drug 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) in three human cell lines .
- Methods of Application: The compound was applied to three human cell lines with differing amounts of the repair enzyme 06-alkylguanine-DNA alkyltransferase (06AT). The ability to repair 06 methyl-guanine was directly related to resistance to MTIC .
- Results: The compound produced DNA single strand breaks over the range of one log of cell kill, but depletion of cellular NAD levels could not be detected until there was greater than 95% cell kill .
3. Application in Studying Resistance Mechanisms
- Summary of Application: The compound has been used to study mechanisms of resistance to the active metabolite 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) of the drug 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) in three human cell lines with differing amounts of the repair enzyme 06-alkylguanine-DNA alkyltransferase (06AT) .
- Methods of Application: The compound was applied to three human cell lines with differing amounts of the repair enzyme 06-alkylguanine-DNA alkyltransferase (06AT). The ability to repair 06 methyl-guanine was directly related to resistance to MTIC .
- Results: The compound produced DNA single strand breaks over the range of one log of cell kill, but depletion of cellular NAD levels could not be detected until there was greater than 95% cell kill .
4. Application in Immunity Studies
- Summary of Application: The compound, also known as DTIC, was administered for 5 consecutive days as a rapid 150-mg/sq m or 250-mg/sq m infusion to 13 patients with melanoma .
- Methods of Application: The compound was administered for 5 consecutive days as a rapid 150-mg/sq m or 250-mg/sq m infusion to 13 patients with melanoma .
- Results: DTIC did not interfere with induction of a cellular immune (delayed hypersensitivity) response to dinitrochlorobenzene in 7 of 12 patients tested or with established delayed hypersensitivity reactions in 8 of 8 patients .
5. Application in DNA Repair Mechanisms
- Summary of Application: The compound has been used to study the mechanisms of resistance to its active metabolite in three human cell lines with differing amounts of the repair enzyme O6-alkylguanine-DNA alkyltransferase (O6AT) .
- Methods of Application: The compound was applied to three human cell lines with differing amounts of the repair enzyme O6AT. The ability to repair O6 methyl-guanine was directly related to resistance to the compound .
- Results: The compound produced DNA single strand breaks over the range of one log of cell kill, but depletion of cellular NAD levels could not be detected until there was greater than 95% cell kill .
6. Application in Brain Tumor Treatment
- Summary of Application: The compound, also known as Temozolomide (TMZ), is an antineoplastic agent that acts through its degraded biological form MTIC .
- Methods of Application: The compound degrades into the DNA methylating agent methyldiazonium that alkylates the DNA in tumor cells .
- Results: It is approved by the FDA to treat two types of brain tumor – glioblastoma multiforme and anaplastic astrocytoma .
Future Directions
properties
IUPAC Name |
4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBPAIHFZZKRGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=NNC1=C(NC=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955666 | |
Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide | |
CAS RN |
3413-72-7 | |
Record name | 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3413-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MTIC | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methylaminodiazenyl)-1H-imidazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MTIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYY6H17XIV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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